molecular formula C21H16N2OS B2963059 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 325986-81-0

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2963059
CAS RN: 325986-81-0
M. Wt: 344.43
InChI Key: SBVVOVWZPCWUFC-DQRAZIAOSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have shown high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Antimycobacterial Agents

The structure of this compound suggests potential as an antimycobacterial agent. Research indicates that derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide, which are structurally related to our compound of interest, have shown promising results against Mycobacterium tuberculosis . These compounds have been designed and synthesized with various substituents, demonstrating significant in vitro activity and selectivity towards Mtb over non-tuberculous mycobacteria (NTM).

Antibacterial Activity

Similar to its antimycobacterial properties, this compound may also exhibit broad-spectrum antibacterial activity. Studies on related 3-methylbenzo[d]thiazol derivatives have shown strong antibacterial activities against various bacterial strains, including drug-resistant strains like MRSA, VRE, and NDM-1 Escherichia coli . These findings suggest that our compound could be a candidate for developing new antibiotics targeting bacterial cell division.

FtsZ Inhibitors

The compound’s potential to disrupt the GTPase activity and dynamic assembly of FtsZ, a protein crucial for bacterial cytokinesis, could make it a valuable lead for antibacterial drugs. By inhibiting FtsZ, the compound could effectively prevent bacterial cell division, leading to cell death .

Antitubercular Activity

Given the structural similarities with effective antitubercular agents, this compound could be explored for its efficacy against tuberculosis. The related derivatives have shown potent activity against Mtb, suggesting that our compound might also possess antitubercular properties .

ADMET Properties Prediction

The compound’s analogs have been subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which are crucial for determining the drug-likeness of a molecule. This process can help in identifying potential issues with pharmacokinetics and toxicity before moving into clinical trials .

Molecular Docking and Dynamics

Molecular docking and dynamics studies on related compounds have provided insights into the protein-ligand interactions and stability of the complex. This approach could be applied to our compound to predict its binding affinity and efficacy against target proteins in Mtb .

Selective Inhibition

The selective inhibition of Mtb by related compounds, without affecting NTM, is a significant advantage. This specificity could be beneficial in reducing side effects and increasing the therapeutic index of potential drugs derived from our compound .

Drug Design and Synthesis

The compound serves as a scaffold for the design and synthesis of novel derivatives with potential therapeutic applications. By modifying different functional groups, researchers can create a library of compounds to be screened for various biological activities .

properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-23-18-9-5-6-10-19(18)25-21(23)22-20(24)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVVOVWZPCWUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

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